molecular formula C12H11F3N4O2S B11964993 4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964993
M. Wt: 332.30 g/mol
InChI Key: VBOBECHWRQBFOK-OMCISZLKSA-N
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Description

4-((2,4-Dimethoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a hydrosulfide group, and a benzylidene moiety substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-dimethoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Benzylidene Moiety: The benzylidene group is introduced via a condensation reaction between 2,4-dimethoxybenzaldehyde and an appropriate amine.

    Substitution with Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-((2,4-dimethoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Preliminary studies have shown that it exhibits activity against certain bacterial and fungal strains, making it a promising candidate for further pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2,4-dimethoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dimethoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-((2,4-Dimethoxybenzylidene)amino)-5-chloro-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-((2,4-Dimethoxybenzylidene)amino)-5-bromo-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

The presence of the trifluoromethyl group in 4-((2,4-dimethoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide distinguishes it from other similar compounds

Properties

Molecular Formula

C12H11F3N4O2S

Molecular Weight

332.30 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H11F3N4O2S/c1-20-8-4-3-7(9(5-8)21-2)6-16-19-10(12(13,14)15)17-18-11(19)22/h3-6H,1-2H3,(H,18,22)/b16-6+

InChI Key

VBOBECHWRQBFOK-OMCISZLKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC

Origin of Product

United States

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